Picolinafen

Description

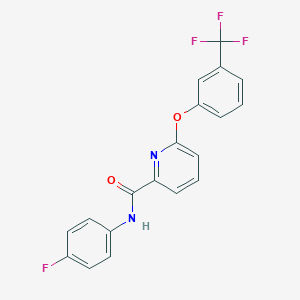

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKFPEBMTGKLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044339 | |

| Record name | Picolinafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137641-05-5 | |

| Record name | Picolinafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137641-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinafen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137641055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinecarboxamide, N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 137641-05-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJE2EX3SNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Picolinafen: A Technical Guide to its Discovery, Development, and Mode of Action

Abstract

Picolinafen is a selective, post-emergence herbicide belonging to the aryloxypicolinamide chemical class. Developed for the control of a range of broadleaf weeds in winter cereals and certain grain legumes, its mode of action is the inhibition of carotenoid biosynthesis. This technical guide provides an in-depth overview of the discovery and developmental history of this compound, its synthesis, mechanism of action, herbicidal efficacy, and the experimental protocols used in its evaluation.

Discovery and Developmental History

This compound was discovered by Shell International Research.[1][2] The patent for the compound was first filed in 1991. Following its discovery, the product was acquired by American Cyanamid in a 1993 merger.[3] Developmental trials were conducted by Cyanamid Agriculture between 1994 and 1999.[3] In 2000, American Cyanamid was acquired by BASF, which continued the development and commercialization of this compound.[2][3]

The first registrations for this compound were obtained in 2001 in Australia, the United Kingdom, and Germany.[1] It was launched the same year in Australia as a mixture with MCPA under the trade name Paragon®, and in the UK as a mixture with pendimethalin called PicoPro®.[1][3] this compound was submitted to the EU for review as a new active substance in 1999 and was included on Annex I on October 1, 2002.[1]

The developmental history of this compound showcases a typical progression from initial discovery to market introduction, involving multiple corporate acquisitions and extensive field trial validation.

Chemical Properties and Synthesis

This compound is chemically identified as N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide.[4] It is classified as an aryloxypicolinamide or nicotinanilide herbicide.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 137641-05-5 | |

| Molecular Formula | C₁₉H₁₂F₄N₂O₂ | |

| Molecular Weight | 376.30 g/mol | |

| Appearance | White to chalky-white crystalline solid | |

| Melting Point | 107.2-107.6 °C | |

| Log P (octanol/water) | 5.36 - 5.43 (pH 5-9) |

| Water Solubility (20°C) | 3.8 - 4.7 x 10⁻⁵ g/L | |

Industrial Synthesis

The industrial synthesis of this compound involves a multi-step process. It begins with the preparation of a trifluoromethylphenol derivative.[5] This intermediate then undergoes an etherification reaction with a halogenated picolinic acid precursor, typically in a polar aprotic solvent like DMF or DMSO under basic conditions, to form the crucial phenoxy linkage.[5] Following this, a methyl group is introduced via alkylation.[5] The final this compound product is then purified through methods such as crystallization or solvent extraction.[5]

Mode of Action: Inhibition of Carotenoid Biosynthesis

This compound's herbicidal activity stems from its role as an inhibitor of carotenoid biosynthesis.[6] It is classified as a Group 12 (WSSA) or Group F1 (HRAC) herbicide.[2][7]

The specific molecular target of this compound is the enzyme phytoene desaturase (PDS).[1][3][8] PDS is a critical enzyme in the carotenoid biosynthetic pathway, responsible for converting colorless 15-cis-phytoene into 9,15,9'-tri-cis-ζ-carotene through the introduction of two double bonds.[9][10] This process is a key step leading to the formation of colored carotenoids like lycopene, β-carotene, and various xanthophylls.[11][12][13]

By inhibiting PDS, this compound causes the accumulation of the substrate 15-cis-phytoene.[14] The resulting lack of colored carotenoids has a catastrophic effect on the plant. Carotenoids play an essential role in photoprotection by quenching excess light energy and scavenging reactive oxygen species (ROS) that can damage chlorophyll and other cellular components.[7][11] Without carotenoids, chlorophyll is rapidly destroyed by photooxidation, a process that leads to the characteristic "bleaching" symptom.[1][3][7] Affected plant leaves exhibit irregularly shaped white and mauve blotches, which spread and lead to necrosis and eventual plant death.[8][15]

Herbicidal Efficacy and Crop Safety

This compound is a selective, foliar-absorbed, post-emergence herbicide with some limited soil residual activity.[3][6] It is primarily used in winter cereals (wheat, barley, rye, triticale) and certain legumes like field peas and narrowleaf lupins.[3][5] Its main target is annual broadleaf weeds.[3]

Table 2: Weeds Controlled by this compound

| Weed Species | Common Name | Level of Control | Reference |

|---|---|---|---|

| Raphanus raphanistrum | Wild Radish | Control | [15] |

| Galium aparine | Cleavers | Control | [5] |

| Stellaria media | Chickweed | Control | [5] |

| Veronica persica | Field Speedwell | Control | [5] |

| Viola arvensis | Field Pansy | Control | [5] |

| Capsella bursa-pastoris | Shepherd's Purse | Control | [5] |

| Arctotheca calendula | Capeweed | Suppression |[8] |

Application Rates and Timing

Efficacy is dependent on the target weed and its growth stage. For example, for the control of Wild Radish in field peas and lupins, application rates typically range from 33 to 50 g/ha.[15] Application is recommended when most target weeds are at the 2 to 6 leaf stage for optimal control.[15]

Commercial Formulations

To broaden the spectrum of weed control and manage resistance, this compound is frequently marketed in combination with other herbicides.[6]

-

Paragon®: A mixture of this compound (50 g/L) and MCPA (500 g/L). The MCPA, a Group 4 (WSSA) / Group O (HRAC) herbicide, disrupts plant hormone activity, providing a complementary mode of action.[3][6][8]

-

PicoPro®/Flight®/Picona®: A mixture of this compound and pendimethalin. This combination offers both contact and residual activity against a range of broadleaf weeds and grasses.[1][16]

Crop Safety

Following application, some transient bleaching or yellowing of crop foliage may occur, particularly on leaves present at the time of spraying.[6][15] This is generally temporary, and new growth is unaffected in healthy, stress-free crops.[6][15] Crop stress from factors like disease, frost, or nutrient deficiencies can exacerbate these symptoms.[15]

Toxicological Profile

Toxicological studies are essential for establishing the safety profile of any agrochemical. This compound has undergone extensive testing.

Table 3: Summary of Toxicological Data for this compound

| Study Type | Species | Result | Reference |

|---|---|---|---|

| Acute Oral LD₅₀ | Rat | >5000 mg/kg | |

| Acute Dermal LD₅₀ | Rat | >4000 mg/kg | |

| Acute Inhalation LC₅₀ | Rat | >5.9 mg/L | |

| 90-Day Feeding NOEL | Dog | 50 ppm (10 mg/kg bw/day) | [8] |

| 18-Month Carcinogenicity | Mouse | No increase in neoplasms | [8] |

| Developmental Toxicity | Rabbit | Maternal NOAEL: 5 mg/kg bw/day | [17] |

| Aquatic Toxicity LC₅₀ (96 hr) | Rainbow Trout | 0.281 mg/L | |

Experimental Protocols: Herbicide Efficacy Evaluation

The evaluation of a herbicide like this compound requires rigorous and standardized experimental protocols to determine its efficacy and crop safety under various conditions. While specific trial details are proprietary, a general methodology can be outlined based on regulatory guidelines and standard agricultural research practices.[18][19][20]

Objective

To assess the efficacy of this compound, applied post-emergence, for the control of key broadleaf weeds in a specified crop (e.g., winter wheat) and to evaluate crop tolerance.

Experimental Design

-

Layout: Randomized Complete Block Design (RCBD) is typically used to account for field variability.[20]

-

Replicates: A minimum of 3-4 replicates per treatment.

-

Plot Size: Sufficiently large to allow for representative weed populations and minimize edge effects (e.g., 2m x 10m).

Treatments

-

Untreated Control: A plot that receives no herbicide application, used as a baseline for weed pressure and crop health.

-

This compound (Test Product): Applied at several rates, including the proposed label rate (e.g., 40 g/ha), a lower rate (e.g., 20 g/ha), and a higher rate (e.g., 80 g/ha) to determine the dose-response.

-

This compound (Crop Safety Rate): Applied at twice the proposed label rate (e.g., 80 g/ha) to assess crop phytotoxicity.[19]

-

Reference Product: A commercially available standard herbicide with a similar use pattern and target weed spectrum (e.g., diflufenican) for comparison.[8]

Application

-

Timing: Post-emergence, when target weeds are at a specific growth stage (e.g., 2-6 true leaves) and the crop is within its safe application window (e.g., Zadoks scale 13-31 for cereals).

-

Equipment: A calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.

Data Collection and Assessments

-

Weed Efficacy: Visual assessment of percent weed control by species at set intervals after application (e.g., 14, 28, and 56 days after treatment). This is a percentage scale where 0% = no effect and 100% = complete death of the weeds, compared to the untreated control.

-

Crop Phytotoxicity: Visual assessment of crop injury (e.g., chlorosis, necrosis, stunting) on a percentage scale (0% = no injury, 100% = complete crop death) at the same intervals.

-

Weed Density and Biomass: Counts of weed numbers per unit area (e.g., per m²) and/or collection of above-ground weed biomass (dried and weighed) from quadrats within each plot.

-

Crop Yield: Harvesting the grain from a defined area within each plot at crop maturity and adjusting for moisture content to determine yield (e.g., in tonnes/ha).

Conclusion

This compound represents a significant development in the control of broadleaf weeds in cereal crops. Its discovery by Shell and subsequent commercialization by BASF provided growers with an effective tool utilizing the inhibition of phytoene desaturase, a key enzyme in the plant's carotenoid biosynthesis pathway. Through extensive developmental trials and toxicological evaluation, its efficacy and safety profile have been well-established. Marketed primarily in combination with other active ingredients, this compound continues to be a relevant herbicide for integrated weed management programs.

References

- 1. agribusinessglobal.com [agribusinessglobal.com]

- 2. WO2023070169A1 - Pyrasulfotole and this compound composition - Google Patents [patents.google.com]

- 3. pestgenie.com.au [pestgenie.com.au]

- 4. This compound | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Ref: BAS 700H) [sitem.herts.ac.uk]

- 6. herbiguide.com.au [herbiguide.com.au]

- 7. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. apvma.gov.au [apvma.gov.au]

- 9. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 10. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Carotenoid metabolism: New insights and synthetic approaches [frontiersin.org]

- 12. aocs.org [aocs.org]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4farmers.com.au [4farmers.com.au]

- 16. Picona [agricentre.basf.co.uk]

- 17. agriculture.basf.com [agriculture.basf.com]

- 18. pp1.eppo.int [pp1.eppo.int]

- 19. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 20. pp1.eppo.int [pp1.eppo.int]

Picolinafen: A Comprehensive Toxicological Profile and Risk Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinafen is a selective, post-emergence herbicide used for the control of broad-leaved weeds in cereal crops.[1] It belongs to the pyridinecarboxamide chemical class.[2] Its mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[1][3] This inhibition leads to the destruction of chlorophyll, resulting in characteristic bleaching symptoms on susceptible weeds.[1][4] This technical guide provides an in-depth overview of the toxicological profile and risk assessment of this compound, compiled from publicly available regulatory data and scientific literature.

Mechanism of Action

This compound's herbicidal activity stems from its ability to disrupt carotenoid biosynthesis in target plants. It specifically inhibits the enzyme phytoene desaturase, which is crucial for converting phytoene into ζ-carotene. The disruption of this pathway leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation. The subsequent degradation of chlorophyll results in the characteristic bleaching of the plant tissue, followed by necrosis and death.[3][4]

Caption: Mechanism of action of this compound via inhibition of Phytoene Desaturase (PDS).

Toxicological Profile

The toxicological database for this compound is extensive, comprising studies to evaluate its potential effects on various organisms.[4] The studies have generally been conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

This compound exhibits low acute toxicity via the oral, dermal, and inhalation routes in rats.[2] It is not a skin irritant in rabbits and not a skin sensitizer in guinea pigs, though it may be a slight eye irritant in rabbits.[2]

| Study | Species | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | LD50 | >5000 mg/kg bw | [2][3][5] |

| Acute Dermal Toxicity | Rat | LD50 | >4000 mg/kg bw | [3][5] |

| Acute Inhalation Toxicity | Rat | LC50 (4h) | >5.9 mg/L | [2][3][5] |

| Skin Irritation | Rabbit | - | Non-irritant | [2][3] |

| Eye Irritation | Rabbit | - | Slight irritant | [2] |

| Dermal Sensitization | Guinea Pig | - | Non-sensitizer | [2][3] |

Repeated-Dose Toxicity

Subchronic and chronic toxicity studies have been conducted in rats, mice, and dogs. The primary effects observed after repeated exposure are related to hematological changes indicative of regenerative hemolytic anemia, along with increased spleen and/or liver weights.[6] In dogs, effects on the thyroid have also been noted.[4]

| Study | Species | Duration | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| Subchronic Oral | Rat | 13 weeks | 80 ppm (6.4 mg/kg bw/day) | 400 ppm | Reduced hemoglobin, Hct, and RBC; increased spleen and liver weights. | [4] |

| Subchronic Oral | Dog | 90 days | 50 ppm (1.7 mg/kg bw/day) | 500 ppm | Thyroid follicular hypertrophy. | [4] |

| Chronic Oral | Rat | 2 years | 50 ppm (2.4 mg/kg bw/day) | 250 ppm | Evidence of anemia. | [3] |

| Chronic Oral | Dog | 1 year | 50 ppm (1.4 mg/kg bw/day) | - | Lower body weight and body weight gain in males. | [4][6] |

| Carcinogenicity | Mouse | 18 months | 40 ppm (6.9 mg/kg bw/day) | 400 ppm | Evidence of anemia and liver hypertrophy. | [3] |

Genotoxicity and Carcinogenicity

This compound has been tested in a battery of in vitro and in vivo genotoxicity assays. The results indicate that this compound is not mutagenic or genotoxic.[3] Long-term carcinogenicity studies in mice and rats showed no evidence of a carcinogenic effect.[3][7]

| Test | System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium, E. coli | Negative | [3] |

| In vitro Mammalian Cell Gene Mutation | CHO/HGPRT | Negative | [3] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [3] |

| In vivo Mammalian Erythrocyte Micronucleus | Mouse bone marrow | Negative | [2][3] |

| Carcinogenicity | Mouse (18-month) | No evidence of carcinogenicity | [4] |

| Carcinogenicity | Rat (2-year) | No evidence of carcinogenicity | [7] |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits. There was no evidence of teratogenic effects in either species.[8] Developmental effects were only observed at doses that were also toxic to the maternal animals.[7]

| Study | Species | NOAEL (Maternal) | NOAEL (Developmental/Offspring) | NOAEL (Reproductive) | Key Effects | Reference |

| Two-Generation Reproduction | Rat | 50 ppm (4.0 mg/kg bw/day) | 50 ppm (4.0 mg/kg bw/day) | 500 ppm (43.0 mg/kg bw/day) | Anemia in parental generations and F2 pups at the LOAEL. | [8] |

| Developmental Toxicity | Rat | 50 mg/kg bw/day | - | - | Reductions in food consumption, body weight, and hematological changes in dams. | [8] |

| Developmental Toxicity | Rabbit | 20 mg/kg bw/day | 20 mg/kg bw/day | - | No evidence of teratogenic effects. | [6][8] |

Ecotoxicological Profile

This compound is very toxic to aquatic organisms, particularly algae and aquatic plants.[1] However, it is of low toxicity to birds, bees, and earthworms.[8]

| Organism Group | Species | Endpoint | Value | Toxicity Classification | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | >0.376 mg/L | - | [1] |

| Oncorhynchus mykiss | 28d NOEC | >0.0886 mg/L | - | [1] | |

| Oncorhynchus mykiss | Early Life Stage NOEC | 0.0064 mg/L | High | [4][8] | |

| Aquatic Invertebrates | Daphnia magna | 48h EC50 | >0.819 mg/L | - | [1] |

| Daphnia magna | 21d NOEC | 0.007 mg/L | High | [4] | |

| Algae | Pseudokirchneriella subcapitata | 72h EC50 (growth rate) | 0.000475 mg/L | Very High | [1] |

| Ankyra judayi | EC50 | 0.000025 mg/L | Very High | [3] | |

| Aquatic Plants | Lemna gibba | LC50 (biomass) | 57 µg/L | Very High | [2] |

| Earthworms | Eisenia foetida | 14d LC50 | >1000 mg/kg soil | Low | [8] |

| Bees | Apis mellifera | 48h Oral & Contact LD50 | >200 µ g/bee | Low | [3] |

| Birds | Bobwhite Quail, Mallard Duck | Acute Oral LD50 | >2250 mg/kg bw | Practically non-toxic | [8] |

Environmental Fate

This compound is not expected to be mobile in soil and has a low potential to leach into groundwater due to its strong binding to soil particles.[3] The dissipation half-life in the field is less than 25 days.[3] It is stable to hydrolysis and aqueous photolysis.[3]

Risk Assessment

Regulatory authorities have established reference values for human health risk assessment based on the toxicological database.

| Reference Value | Value | Basis | Reference |

| Acceptable Daily Intake (ADI) | 0.014 mg/kg bw/day | 1-year dog study | [2][6][8] |

| Acute Reference Dose (ARfD) | 0.05 mg/kg bw/day | Developmental rabbit study | [2][8] |

| Acceptable Operator Exposure Level (AOEL) | 0.03 mg/kg bw/day | - | [2] |

The risk assessment integrates the toxicity data with potential exposure scenarios for operators, consumers, and the environment. Given the high toxicity to aquatic organisms, mitigation measures are required to prevent contamination of water bodies.[1]

Caption: A generalized workflow for toxicological risk assessment of a pesticide.

Experimental Protocols

The toxicological studies on this compound have been conducted following standardized international guidelines, primarily those from the OECD. While specific, detailed protocols for each study are proprietary and not publicly available, the general methodologies adhere to these guidelines. For example:

-

Acute toxicity studies (e.g., OECD 401, 402, 403) typically involve the administration of the test substance to animals (usually rats) at various dose levels to determine the LD50 or LC50.

-

Repeated-dose toxicity studies (e.g., OECD 407, 408, 409, 452) involve daily administration of the substance to animals for a specified period (e.g., 28 days, 90 days, 1 year, 2 years) to determine the NOAEL.

-

Reproductive and developmental toxicity studies (e.g., OECD 414, 416) are designed to evaluate potential effects on fertility, reproduction, and embryonic/fetal development.[6]

-

Genotoxicity studies (e.g., OECD 471, 473, 474) consist of a battery of in vitro and in vivo tests to assess the potential to induce gene mutations or chromosomal damage.

-

Ecotoxicological studies follow specific OECD guidelines for different organisms (e.g., OECD 203 for fish, OECD 202 for Daphnia, OECD 201 for algae).

Conclusion

This compound demonstrates low acute toxicity to mammals and is not genotoxic or carcinogenic. The primary toxicological concerns are related to hematological effects upon repeated exposure and its high toxicity to aquatic organisms, particularly algae. The established ADI, ARfD, and AOEL provide a basis for ensuring human safety when the herbicide is used according to label instructions. Risk mitigation measures are crucial to protect sensitive aquatic environments from exposure. This comprehensive toxicological profile and risk assessment underscores the importance of a thorough evaluation process for pesticides to ensure their safe use in agriculture.

References

- 1. download.basf.com [download.basf.com]

- 2. apvma.gov.au [apvma.gov.au]

- 3. agriculture.basf.com [agriculture.basf.com]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. This compound [drugfuture.com]

- 6. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. agro.basf.fr [agro.basf.fr]

- 8. This compound (Ref: BAS 700H) [sitem.herts.ac.uk]

Picolinafen's Journey in the Soil: A Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and degradation pathways of the herbicide picolinafen in the soil. This compound, an aryloxypicolinamide, is effective for the post-emergent control of broadleaf weeds. Understanding its behavior in the soil matrix is critical for assessing its environmental impact and ensuring its safe and effective use. This document provides a comprehensive overview of its degradation kinetics, key metabolites, and the experimental methodologies used in its assessment.

Executive Summary

This compound primarily degrades in the soil through microbial action under aerobic conditions. It is characterized by a relatively low persistence in the soil, with its degradation leading to the formation of several metabolites, the most significant being 2-(3-trifluoromethylphenoxy)-picolinic acid ( CL 153815 ). Abiotic degradation processes such as hydrolysis and photolysis on soil surfaces are considered minor dissipation pathways. This compound exhibits strong binding to soil particles, which limits its potential for leaching into groundwater.

Data Presentation: Quantitative Degradation and Sorption Parameters

The following tables summarize the key quantitative data related to the environmental fate of this compound in soil, providing a clear comparison of its degradation rates and sorption characteristics under various laboratory and field conditions.

Table 1: Aerobic Soil Metabolism of this compound

| Soil Type | DT50 (days) | DT90 (days) | Major Metabolite | Maximum % Applied Radioactivity of Major Metabolite | Reference |

| Sandy Loam | 7 | Not Reported | CL 153815 | 66.4 | [1] |

| Loam | 10-14 | Not Reported | CL 153815 | Not Reported | [2] |

| Silt Loam | 1-2 | Not Reported | CL 153815 | Not Reported | [2] |

| Typical (EU) | 6.1 | Not Reported | CL 153815 | 66.4 | [3] |

DT50: Time required for 50% of the initial concentration to dissipate. DT90: Time required for 90% of the initial concentration to dissipate.

Table 2: Field Dissipation of this compound

| Location | Soil Type | DT50 (days) | Reference |

| Europe (8 studies) | Various | 4.5 - 64.5 | [2] |

Table 3: Soil Sorption of this compound

| Parameter | Value | Interpretation | Reference |

| Koc (mL g⁻¹) | 15,000 - 32,000 | Immobile | [2] |

| Kd (mL g⁻¹) | 248 - 764 | Strong Sorption | [3] |

Koc: Soil organic carbon-water partitioning coefficient. Kd: Soil-water distribution coefficient.

Table 4: Abiotic Degradation of this compound

| Degradation Process | Half-life (DT50) | Conditions | Interpretation | Reference |

| Hydrolysis | Stable | pH 4, 7, 9 (50°C) | Not a significant degradation pathway | [1][4] |

| Soil Photolysis | 30 days | Continuous irradiation | Not a significant degradation pathway | [1][4] |

Degradation Pathways

The primary degradation pathway of this compound in soil is initiated by the cleavage of the amide bond, a process largely mediated by soil microorganisms. This leads to the formation of two major initial metabolites.

-

Cleavage of the Amide Bond: The initial and most critical step is the microbial-mediated hydrolysis of the amide linkage in the this compound molecule.

-

Formation of Key Metabolites: This cleavage results in the formation of:

-

Further Degradation: The primary metabolite, CL 153815 , undergoes further degradation in the soil.[1] Both metabolites, along with the parent this compound, can become incorporated into soil organic matter as bound residues or can be completely mineralized to carbon dioxide over time.

Under anaerobic conditions, the degradation of this compound is slower, and the formation of the methyl ester of CL 153815 ( CL 197393 ) has been observed.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for understanding how the quantitative data were generated.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

This laboratory study is designed to determine the rate and route of this compound degradation in soil under controlled aerobic conditions.

1. Test System:

-

Soils: A minimum of three different soil types are used, characterized for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.[2]

-

Apparatus: Incubation is carried out in flow-through systems or biometer flasks designed to trap volatile organic compounds and carbon dioxide.[4]

-

Test Substance: 14C-radiolabeled this compound is used to trace the fate of the parent compound and its transformation products. The substance is typically applied to the soil at a rate equivalent to the maximum recommended field application rate.[2]

2. Incubation Conditions:

-

Temperature: Soils are maintained at a constant temperature, typically 20 ± 2°C, in the dark.[2]

-

Moisture: Soil moisture is adjusted to and maintained at 40-60% of the maximum water holding capacity (or pF 2.5).[2]

-

Aeration: A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.[4]

3. Sampling and Analysis:

-

Sampling Intervals: Duplicate soil samples are collected at various time points throughout the incubation period (e.g., 0, 2, 7, 14, 30, 60, 90, and 120 days).[2]

-

Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile/water mixtures). The efficiency of the extraction method is verified.

-

Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its metabolites. Identification of metabolites is typically confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

-

Volatiles and Bound Residues: Volatile traps are analyzed for 14CO2 and organic volatiles. Extracted soil is combusted to determine the amount of non-extractable (bound) residues.

Soil Adsorption/Desorption Study (based on OECD Guideline 106)

This study determines the extent to which this compound binds to soil particles, which influences its mobility.

1. Test System:

-

Soils: A minimum of four to five different soil types with varying properties (pH, organic carbon, clay content) are used.[7][8]

-

Test Substance: A solution of 14C-picolinafen in a 0.01 M CaCl2 solution is prepared at several concentrations.

2. Experimental Procedure (Batch Equilibrium Method):

-

Adsorption Phase: Known volumes of the this compound solutions are added to weighed amounts of soil in centrifuge tubes. The soil-to-solution ratio is typically 1:5. The tubes are agitated in the dark at a constant temperature (e.g., 20°C) for a predetermined equilibration period (e.g., 24-48 hours).[9]

-

Separation: After equilibration, the soil suspension is separated by centrifugation.

-

Analysis: The concentration of 14C-picolinafen remaining in the aqueous phase is determined by Liquid Scintillation Counting (LSC). The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

-

Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh this compound-free 0.01 M CaCl2 solution. The tubes are re-agitated for the same equilibration period, and the amount of this compound desorbed into the solution is measured. This is typically repeated for several cycles.

3. Data Analysis:

-

The adsorption and desorption data are used to calculate the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc). The Freundlich or Langmuir adsorption isotherms are often fitted to the data.[9]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Primary degradation pathway of this compound in soil.

Caption: Workflow for an aerobic soil metabolism study.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. agriculture.basf.com [agriculture.basf.com]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. content.fera.co.uk [content.fera.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 8. OECD 106 - Phytosafe [phytosafe.com]

- 9. york.ac.uk [york.ac.uk]

An In-Depth Technical Guide to the Molecular Binding Interaction of Picolinafen with Phytoene Desaturase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinafen is a potent aryloxypicolinamide herbicide that effectively controls a broad spectrum of broadleaf weeds in cereal crops.[1][2] Its herbicidal activity stems from the specific inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[1] This inhibition leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation. The subsequent degradation of chlorophyll results in the characteristic bleaching or whitening of susceptible plant tissues, ultimately leading to necrosis and death. This technical guide provides a comprehensive overview of the molecular binding interaction of this compound with phytoene desaturase, including its mechanism of action, the basis of resistance, and a generalized methodology for assessing its inhibitory activity.

Introduction: this compound and Phytoene Desaturase

This compound is a selective, post-emergence herbicide used for the control of annual broad-leaved weeds.[1] It belongs to the Group 12 class of herbicides, which act by inhibiting carotenoid biosynthesis.[3] The molecular target of this compound is phytoene desaturase (PDS), a nuclear-encoded, chloroplast-localized enzyme.[4]

Phytoene desaturase is a flavoprotein that catalyzes the desaturation of phytoene, a 40-carbon precursor, into phytofluene and then into ζ-carotene.[5] This is a critical step in the biosynthesis of carotenoids, which play vital roles in photosynthesis and photoprotection in plants.

Mechanism of Action: Inhibition of Phytoene Desaturase

This compound acts as a non-competitive inhibitor of phytoene desaturase. Its binding to the enzyme blocks the desaturation process, leading to the accumulation of the colorless precursor, phytoene. This disruption of the carotenoid biosynthetic pathway has a cascade of detrimental effects on the plant:

-

Carotenoid Depletion: The lack of colored carotenoids, such as β-carotene and lutein, leaves chlorophyll molecules vulnerable to photooxidation by excess light energy.

-

Chlorophyll Degradation: The destruction of chlorophyll results in the characteristic bleaching symptoms observed in susceptible plants.

-

Disruption of Photosynthesis: The loss of chlorophyll and the accumulation of reactive oxygen species severely impair the photosynthetic process.

-

Cellular Damage and Plant Death: The culmination of these effects leads to widespread cellular damage, necrosis, and ultimately the death of the plant.

Molecular Binding Interaction and Resistance

While the precise three-dimensional structure of this compound bound to phytoene desaturase is not publicly available, insights into its binding can be inferred from studies of other PDS inhibitors and resistance mechanisms. The binding site for PDS-inhibiting herbicides is thought to be in a hydrophobic pocket near the FAD cofactor.

Resistance to this compound and other PDS-inhibiting herbicides has been documented in several weed species. This resistance is often conferred by specific point mutations in the gene encoding the PDS enzyme. These mutations alter the amino acid sequence of the enzyme, reducing the binding affinity of the herbicide without completely abolishing the enzyme's catalytic activity.

Quantitative Data on this compound-PDS Interaction

For context, a study on various commercial PDS herbicides reported the following IC50 values against recombinant rice PDS:

| Herbicide | IC50 (nM) |

| Norflurazon | 26.3 |

| Fluridone | 11.5 |

| Diflufenican | 4.9 |

| Beflubutamid | 2070 |

Data adapted from a study on commercial PDS herbicides. Note that this compound was not included in this particular study.

The absence of publicly available IC50 or Ki values for this compound highlights a significant knowledge gap for researchers in the public sector.

Experimental Protocols

The following sections provide a generalized, yet detailed, methodology for key experiments related to the study of this compound's interaction with phytoene desaturase. These protocols are compiled from various sources describing in vitro PDS inhibition assays.

Expression and Purification of Recombinant Phytoene Desaturase

A common method for obtaining sufficient quantities of active PDS for in vitro studies is through heterologous expression in Escherichia coli.

Objective: To produce and purify active phytoene desaturase enzyme.

Methodology:

-

Gene Cloning: The coding sequence for the phytoene desaturase gene from a target plant species is cloned into a suitable bacterial expression vector (e.g., pET vector series) containing an affinity tag (e.g., His-tag) for purification.

-

Bacterial Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the production of soluble protein.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

-

Cells are lysed by sonication or using a French press.

-

The lysate is clarified by centrifugation to remove cell debris.

-

-

Protein Purification:

-

The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

-

The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The recombinant PDS is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange and Storage:

-

The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

The purified protein concentration is determined using a Bradford or BCA protein assay.

-

The purified enzyme is stored at -80°C until use.

-

In Vitro Phytoene Desaturase Inhibition Assay

This assay measures the activity of PDS by quantifying the conversion of phytoene to its desaturated products in the presence and absence of an inhibitor.

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of phytoene desaturase.

Methodology:

-

Substrate Preparation:

-

Phytoene is a lipophilic substrate and needs to be incorporated into liposomes for use in aqueous assay systems.

-

A known amount of phytoene is mixed with phospholipids (e.g., phosphatidylcholine) in chloroform.

-

The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

-

The lipid film is hydrated with an assay buffer (e.g., 100 mM Tris-HCl pH 8.0) and sonicated to form liposomes containing phytoene.

-

-

Enzyme Assay:

-

The assay is typically performed in a microplate format.

-

The reaction mixture contains the assay buffer, the phytoene-containing liposomes, a source of the FAD cofactor, and an electron acceptor (e.g., decylplastoquinone).

-

Different concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells. A control with no inhibitor is also included.

-

The reaction is initiated by the addition of the purified recombinant PDS enzyme.

-

The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific period (e.g., 1-2 hours).

-

-

Extraction of Carotenoids:

-

The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

-

The mixture is vortexed and centrifuged to separate the organic and aqueous phases.

-

The lower organic phase containing the carotenoids is carefully collected.

-

-

HPLC Analysis:

-

The extracted carotenoids are dried under nitrogen and redissolved in a suitable solvent for HPLC analysis (e.g., ethyl acetate).

-

The samples are analyzed by reverse-phase HPLC with a C18 or C30 column.

-

The mobile phase is typically a gradient of solvents such as acetonitrile, methanol, and dichloromethane.

-

The carotenoids (phytoene, phytofluene, and ζ-carotene) are detected by their absorbance at specific wavelengths using a photodiode array (PDA) detector.

-

-

Data Analysis:

-

The peak areas of the substrate (phytoene) and products (phytofluene and ζ-carotene) are integrated.

-

The percentage of inhibition is calculated for each this compound concentration relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Carotenoid Biosynthesis Pathway and this compound's Site of Action

Caption: this compound inhibits Phytoene Desaturase (PDS).

Experimental Workflow for In Vitro PDS Inhibition Assay

Caption: Workflow for PDS inhibition assay.

Conclusion

This compound is an effective herbicide that targets a crucial step in the plant carotenoid biosynthesis pathway by inhibiting the enzyme phytoene desaturase. This mode of action leads to the depletion of essential carotenoids, resulting in photooxidative damage and plant death. While the general mechanism is well-understood, a notable gap exists in the public domain regarding specific quantitative data on the binding affinity of this compound to PDS. The development of resistance through mutations in the PDS gene underscores the importance of ongoing research into the molecular interactions between herbicides and their target enzymes. The generalized protocols provided in this guide offer a framework for researchers to investigate the inhibitory effects of this compound and other potential PDS inhibitors, contributing to a deeper understanding of herbicide science and the development of more effective weed management strategies.

References

picolinafen uptake, translocation, and metabolism in susceptible plants

An In-depth Technical Guide to Picolinafen: Uptake, Translocation, and Metabolism in Susceptible Plants

Introduction

This compound is a selective, post-emergence aryloxypicolinamide herbicide used for the control of broadleaf weeds, primarily in winter cereals.[1] Its mode of action involves the inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[1] This inhibition leads to the depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation. Consequently, susceptible plants exhibit characteristic bleaching or whitening of leaf tissue, followed by necrosis and death. This compound is classified as a Group 12 (formerly Group F1) herbicide.[2] This document provides a detailed technical overview of the absorption, movement, and metabolic fate of this compound within susceptible plant species.

Uptake (Absorption)

This compound is absorbed by both the foliage and the roots of plants.[1][3] However, it is primarily applied as a post-emergence, foliar-absorbed herbicide.[2][4]

-

Foliar Uptake : This is the principal route of entry for this compound into the target weed. Following application, the active ingredient penetrates the leaf cuticle and enters the plant's vascular system.

-

Root Uptake : While root uptake can occur, subsequent translocation to the shoots is reported to be limited.[3] this compound also exhibits some soil activity, which can provide control of subsequently germinating weed seedlings under favorable moisture conditions.[2][4]

A key factor in the selectivity of this compound is the differential rate of absorption between susceptible and tolerant species. Susceptible weeds absorb the herbicide more rapidly and to a significantly greater extent than tolerant crop species.[1]

Translocation (Movement)

Once absorbed, this compound is mobile within the plant. It is translocated from the point of uptake to areas of new growth, such as emerging shoots and leaves.[3] Evidence suggests that translocation occurs primarily through the xylem.[3] The efficiency of translocation, much like uptake, appears to be a determinant of the herbicide's selectivity. Susceptibility is directly related to the degree of uptake and is also influenced by the extent of translocation within the plant.[1] In susceptible species, this efficient movement ensures that the herbicide reaches its target sites in sufficient concentrations to be lethal.

Metabolism

A critical aspect of this compound's behavior in plants is its metabolic stability. According to available technical literature, this compound is not significantly metabolized by either tolerant or susceptible plant species.[1] This is a notable characteristic, as herbicide selectivity is often achieved through differential rates of metabolic detoxification by the tolerant crop. In the case of this compound, selectivity is not based on metabolism but rather on the pronounced differences in uptake and translocation rates between species.[1]

While plant metabolism is minimal, studies in animals show that this compound can be metabolized via cleavage of the amide bond, followed by various biotransformations. In soil, this compound degrades to form a predominant metabolite, which then binds tightly to soil particles.[1]

Basis of Selectivity and Susceptibility

The herbicidal selectivity of this compound is primarily a physical phenomenon rather than a biochemical one.

-

Differential Uptake : Susceptible species absorb the herbicide far more readily than tolerant species.[1]

-

Differential Translocation : Following absorption, the herbicide is moved more efficiently to meristematic tissues in susceptible plants.[1][3]

Therefore, a susceptible plant is one that rapidly absorbs this compound through its leaves and effectively translocates it to growing points, leading to a rapid and lethal inhibition of carotenoid biosynthesis. Tolerant crops, such as wheat and barley, absorb only a small percentage of the applied herbicide, which can cause minor, transient bleaching, but the plants typically recover fully.[1]

Quantitative Data

| Population | Herbicide | LD₅₀ (g ha⁻¹) | Resistance Factor (Fold) |

| Susceptible (S1, S2) | This compound | ~10 | - |

| Resistant (P40) | This compound | 75 | 7 |

| Susceptible (S1, S2) | Diflufenican | ~2.5 | - |

| Resistant (P40) | Diflufenican | 592 | 237 |

| Data sourced from a study on oriental mustard resistance.[5] |

Experimental Protocols

The following sections describe generalized methodologies typically employed to study the uptake, translocation, and metabolism of herbicides like this compound. These protocols are based on standard practices in weed science.

Protocol for Uptake and Translocation Studies

This protocol uses a radiolabeled form of the herbicide (e.g., ¹⁴C-picolinafen) to trace its movement.

-

Plant Propagation : Grow susceptible plants in a controlled environment (growth chamber or greenhouse) to a specified growth stage (e.g., 2 to 6 leaf stage).

-

Herbicide Preparation : Prepare a treatment solution containing a known concentration of ¹⁴C-picolinafen mixed with the commercial formulation, diluted to the desired application rate.

-

Application : Apply a precise micro-droplet of the radiolabeled solution to a specific location on a single leaf of each plant.

-

Time-Course Harvesting : Harvest plants at predetermined time intervals after treatment (e.g., 2, 8, 24, 48, 72 hours).

-

Sample Processing :

-

Unabsorbed Herbicide : Wash the treated leaf with a solvent solution (e.g., acetone:water) to remove any ¹⁴C-picolinafen remaining on the leaf surface.

-

Plant Sectioning : Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

-

Quantification :

-

Analyze the leaf wash solution using Liquid Scintillation Counting (LSC) to quantify the unabsorbed amount.

-

Dry and combust each plant section in a biological oxidizer. Trap the resulting ¹⁴CO₂ and quantify the radioactivity using LSC.

-

The amount of herbicide absorbed is calculated as the total radioactivity recovered from all plant sections. Translocation is determined by the percentage of absorbed radioactivity found in sections other than the treated leaf.

-

-

Visualization (Autoradiography) : Press and dry whole plants at each time point. Expose the dried plants to X-ray film for a period of time. The film will show the distribution of the radiolabel throughout the plant, providing a visual representation of translocation.

Protocol for Metabolism Studies

This protocol identifies the metabolic fate of the herbicide within the plant.

-

Treatment : Treat plants with ¹⁴C-picolinafen as described in the uptake/translocation protocol. Harvest at a time point where significant absorption has occurred (e.g., 72 or 96 hours).

-

Extraction : Homogenize the plant tissues (separately for roots, shoots, etc.) in a suitable solvent mixture (e.g., acetonitrile:water) to extract the herbicide and any potential metabolites.

-

Purification and Concentration : Filter the homogenate and concentrate the extract using techniques like rotary evaporation.

-

Chromatographic Separation : Spot the concentrated extract onto a Thin-Layer Chromatography (TLC) plate alongside a known standard of the parent ¹⁴C-picolinafen. Develop the plate in an appropriate solvent system.

-

Analysis :

-

Scan the TLC plate with a radiochromatogram scanner to detect radioactive spots.

-

The parent this compound will have a specific retention factor (Rf). Any other radioactive spots represent metabolites.

-

For further identification, High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and mass spectrometer (LC-MS) can be used to separate and identify the chemical structure of the metabolites.

-

Visualizations

This compound's Mode of Action Pathway

Caption: this compound inhibits the PDS enzyme, blocking carotenoid synthesis and leading to chlorophyll destruction.

Experimental Workflow for Herbicide Fate Analysis

References

The Unseen Ripple: A Technical Guide to the Biochemical and Physiological Effects of Picolinafen on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinafen, a pyridine carboxamide herbicide, is widely utilized for the post-emergence control of broadleaf weeds in cereal crops.[1] Its mode of action involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[2] While effective in its agricultural application, the potential for off-target effects on a diverse range of non-target organisms necessitates a thorough understanding of its biochemical and physiological impacts. This technical guide provides an in-depth analysis of the current scientific knowledge regarding the effects of this compound on non-target terrestrial and aquatic life, offering valuable insights for environmental risk assessment and the development of safer agricultural practices.

Biochemical and Physiological Effects on Non-Target Organisms

This compound's interaction with non-target organisms spans a wide spectrum of effects, from acute toxicity to subtle, chronic physiological alterations. The following sections detail these impacts across various organismal groups.

Aquatic Organisms

The aquatic environment is a primary recipient of herbicide runoff, making aquatic life particularly vulnerable to the effects of this compound.

Fish: Technical this compound is not considered acutely toxic to fish.[3] However, chronic exposure during early life stages can lead to sublethal effects. In one study, the early-life stage of a fish species showed a No-Observed-Effect Concentration (NOEC) of 0.0064 mg a.i./L for growth.[3] A study on zebrafish embryos demonstrated that this compound exposure can induce developmental toxicity, leading to morphological abnormalities through apoptosis.[4] This was accompanied by a suppression of reactive oxygen species (ROS) generation and angiogenesis.[4] Specifically, the expression of angiogenesis-related genes, flt1 and flt4, was decreased in the affected zebrafish embryos.[4]

Aquatic Invertebrates: For the freshwater invertebrate Daphnia magna, technical this compound is not acutely toxic.[3] However, chronic exposure reveals significant sensitivity. A 21-day chronic toxicity study established a NOEC of 0.007 mg a.i./L for survival, reproduction, and growth.[3]

Algae and Aquatic Plants: The most sensitive aquatic organisms to this compound are algae. The green alga, Selenastrum capricornutum, exhibited a 72-hour NOEC of just 0.000068 mg a.i./L for biomass.[3] this compound is also toxic to aquatic vascular plants, with a 14-day NOEC of 0.006 mg a.i./L for frond number.[3]

Terrestrial Organisms

Invertebrates: this compound is classified as relatively non-toxic to honeybees.[3] Similarly, it poses a negligible risk to earthworms, with a margin of safety for short-term toxicity (LC50/EEC) greater than 45,454.[3] Studies on other beneficial invertebrates, including a parasitic wasp, predatory mite, beetle, and spider, have shown this compound to be generally harmless at maximum European field rates.

Soil Microorganisms: this compound and its primary metabolite, CL 153815 , did not affect the respiration or nitrification of soil microbes at concentrations of 100 g a.i./ha, which is higher than the proposed use rates in Australia (12-38 g a.i./ha).

Mammals

Subchronic and chronic dietary exposure to this compound in mice, rats, and dogs has been associated with hematological findings, increased spleen and/or liver weights, and histopathological evidence of regenerative hemolytic anemia.[3] In developmental toxicity studies with rats and rabbits, similar maternal toxicity was observed at higher doses.[3]

A study on porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells, which are crucial for implantation during early pregnancy, revealed that this compound exposure significantly decreased cell viability.[5][6] The mechanism of this cytotoxicity involves the induction of apoptosis, disruption of mitochondrial function, accumulation of intracellular ROS, and a reduction in both mitochondrial and cytoplasmic calcium levels.[5][6] Furthermore, this compound was found to inhibit the migration of pTr cells and activate the MAPK and PI3K signaling pathways.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data on the toxicity of this compound to various non-target organisms.

Table 1: Chronic Toxicity of this compound to Aquatic Organisms

| Organism | Species | Duration | Endpoint | NOEC (mg a.i./L) | Reference |

| Fish | - | Early-life stage | Growth | 0.0064 | [3] |

| Freshwater Invertebrate | Daphnia magna | 21 days | Survival, Reproduction, Growth | 0.007 | [3] |

| Green Alga | Selenastrum capricornutum | 72 hours | Biomass | 0.000068 | [3] |

| Aquatic Vascular Plant | - | 14 days | Frond number | 0.006 | [3] |

Table 2: Acute Toxicity of this compound and its Metabolite to Terrestrial Invertebrates

| Organism | Substance | Endpoint | Value | Reference |

| Earthworm | Technical this compound | LC50 | >1000 mg/kg | [3] |

| Earthworm | CL 153815 | LC50 | 476.5 mg/kg | [3] |

| Honeybee | Technical this compound | LD50 | Relatively non-toxic | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on standardized protocols.

Aquatic Ecotoxicity Testing

The toxicity tests for aquatic organisms are generally conducted following the OECD Guidelines for the Testing of Chemicals.

-

Fish, Early-life Stage Toxicity Test (based on OECD Guideline 210):

-

Test Organism: A suitable fish species, such as zebrafish (Danio rerio), is used.

-

Exposure: Fertilized eggs are exposed to a range of this compound concentrations and a control in a flow-through or semi-static system.

-

Duration: The test begins with fertilized eggs and continues until the larvae in the control group are actively feeding.

-

Endpoints: Observations include hatching success, survival, growth (length and weight), and the occurrence of any morphological or behavioral abnormalities.[7][8][9][10][11]

-

Data Analysis: The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) are determined by statistical analysis.

-

-

Daphnia magna Reproduction Test (based on OECD Guideline 211):

-

Test Organism: Young female Daphnia magna (less than 24 hours old) are used.

-

Exposure: Daphnids are exposed to various concentrations of this compound and a control in a semi-static system.

-

Duration: The exposure period is 21 days.

-

Endpoints: The primary endpoint is the total number of living offspring produced per parent animal. Parental survival and growth are also assessed.[5][12][13][14][15]

-

Data Analysis: The ECx (concentration causing x% effect on reproduction) and NOEC/LOEC are calculated.

-

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201):

-

Test Organism: An exponentially growing culture of a green alga, such as Selenastrum capricornutum, is used.

-

Exposure: Algal cultures are exposed to a range of this compound concentrations and a control in batch cultures.

-

Duration: The test duration is typically 72 hours.

-

Endpoints: Algal growth is measured as the change in biomass over time, determined by cell counts or spectrophotometry.[16][17][18][19][20]

-

Data Analysis: The ECx for growth rate inhibition and the NOEC/LOEC are determined.

-

Mammalian Cell-Based Assays

The following protocols are relevant to the study on porcine cells and are widely used in toxicology.

-

Cell Viability Assay (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3][4][21][22]

-

Procedure:

-

Cells are seeded in a 96-well plate and exposed to different concentrations of this compound.

-

After the exposure period, MTT solution is added to each well and incubated.

-

A solubilization solution is then added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.[3][4][21][22]

-

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).[23][24][25][26][27]

-

Procedure:

-

-

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay):

-

Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][28][29][30][31]

-

Procedure:

-

-

Intracellular Calcium Measurement (Fura-2 AM Assay):

-

Principle: Fura-2 AM is a ratiometric fluorescent dye used to measure intracellular calcium concentrations. The dye is cell-permeable and is cleaved by intracellular esterases to its active form, Fura-2. The fluorescence excitation maximum of Fura-2 shifts from 380 nm to 340 nm upon binding to Ca2+.[32][33][34][35]

-

Procedure:

-

Cells are loaded with Fura-2 AM.

-

After an incubation period to allow for de-esterification, the cells are exposed to this compound.

-

The ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is measured using a fluorescence imaging system. This ratio is then used to calculate the intracellular calcium concentration.[32][33][34][35]

-

-

Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

Caption: this compound-induced signaling pathway leading to apoptosis in porcine cells.

Caption: Experimental workflow for assessing this compound toxicity in zebrafish embryos.

References

- 1. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular ROS Assay [cellbiolabs.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. Video: Analysis of Oxidative Stress in Zebrafish Embryos [jove.com]

- 7. OECD 210: Fish, Early-life Stage Toxicity Test | ibacon GmbH [ibacon.com]

- 8. OECD 210: Fish, Early-life Stage Toxicity Test - Situ Biosciences [situbiosciences.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 13. Test No. 211: Daphnia magna Reproduction Test - Overton [app.overton.io]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 17. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 18. fera.co.uk [fera.co.uk]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. oecd.org [oecd.org]

- 21. broadpharm.com [broadpharm.com]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. kumc.edu [kumc.edu]

- 25. scispace.com [scispace.com]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. cosmobiousa.com [cosmobiousa.com]

- 29. bioquochem.com [bioquochem.com]

- 30. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 31. FAQ: Intracellular ROS Assay | Cell Biolabs [cellbiolabs.com]

- 32. ionbiosciences.com [ionbiosciences.com]

- 33. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 34. moodle2.units.it [moodle2.units.it]

- 35. hellobio.com [hellobio.com]

A Technical Guide to Herbicidal Symptoms and Visual Injury from Picolinafen Exposure

Affiliation: Google Research

Introduction

Picolinafen is a selective, post-emergence herbicide belonging to the aryloxypicolinamide chemical class, used for the control of annual broadleaf weeds primarily in winter and spring small grain cereals like wheat, barley, and lupins.[1][2] Discovered by Shell International Research and later developed by BASF, it operates through a specific mode of action that results in highly characteristic visual injury symptoms in susceptible plant species.[2] As a Group F herbicide (HRAC Group 12), its mechanism involves the inhibition of carotenoid biosynthesis, a vital pathway for plant survival.[1] This technical guide provides an in-depth overview of the visual symptoms, underlying biochemical mechanisms, and experimental protocols for assessing plant injury following exposure to this compound.

Mode of Action: Inhibition of Carotenoid Biosynthesis

This compound's herbicidal activity stems from its targeted inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[1][2][3]

-

Target Enzyme: Phytoene desaturase (PDS) is a nuclear-encoded, chloroplast-localized enzyme responsible for converting 15-cis-phytoene into colored carotenoids through the introduction of double bonds.[3]

-

Biochemical Impact: By inhibiting PDS, this compound prevents the formation of carotenoids. Carotenoids serve a crucial photoprotective function by quenching excess light energy and scavenging harmful reactive oxygen species (ROS) that are byproducts of photosynthesis.[3]

-

Physiological Consequence: In the absence of carotenoids, chlorophyll is left unprotected from high light intensity. This leads to rapid photo-oxidation and destruction of chlorophyll molecules.[1] The disruption of both carotenoid and chlorophyll pigments ultimately halts photosynthesis, leading to energy depletion and cell death.[2]

Figure 1: this compound's mode of action via inhibition of Phytoene Desaturase (PDS).

Visual Symptoms of this compound Injury

The inhibition of carotenoid biosynthesis produces distinct and readily identifiable visual symptoms in susceptible plants.

-

Primary Symptom - Bleaching: The most prominent symptom is a characteristic bleaching or whitening of the leaf tissue.[1][2] This occurs as chlorophyll is destroyed in the absence of protective carotenoids.

-

Coloration and Pattern: The bleaching often manifests as irregularly shaped white and mauve blotches on the leaves.[4] The mauve or purplish discoloration can occur alongside the whitening.

-

Symptom Progression: These bleached patches spread across the affected leaves, leading to widespread chlorosis.[4] This is followed by tissue death (necrosis) and, ultimately, the death of the entire plant in susceptible species.[1]

-

Crop Tolerance and Transient Effects: In tolerant crops such as field peas and narrowleaf lupins, some minor, transient bleaching or spotting may appear on the foliage that was present at the time of application.[4] However, subsequent new growth is typically unaffected, and the crop recovers.[4] Applying this compound with certain adjuvants or in overlapping swaths can increase the severity of these transient symptoms.[4]

Quantitative Assessment of this compound Effects

Quantitative data is essential for understanding the efficacy, selectivity, and potential non-target effects of this compound. The following tables summarize relevant data from regulatory and research studies.

Table 1: Recommended Post-Emergence Application Rates

| Crop | Application Rate (g a.i./ha) | Target Weeds |

|---|---|---|

| Narrowleaf Lupins | 25 - 38 | Wild Radish, Capeweed (suppression)[1] |

| Cereals (Wheat, Barley, etc.) | 12 - 25 | Broadleaf weeds[1] |

| Field Peas | 33 - 50 | Wild Radish[4] |

a.i./ha: active ingredient per hectare

Table 2: Ecotoxicological Endpoints for this compound

| Organism | Endpoint | Value | Study Type |

|---|---|---|---|

| Daphnia longispina | NOEC | 2.8 µg a.s./L | Microcosm[5] |

| Zygnematophyceae (Algae) | - | Statistically significant direct effects at 7.5 µg a.s./L | Microcosm[5] |

| Duckweed (Lemna sp.) | LC50 (biomass) | 57 µg a.i./L | Laboratory[1] |

| Green Algae | LC50 | 340 µg a.i./L | Laboratory[1] |

NOEC: No Observed Effect Concentration; LC50: Lethal Concentration, 50%; a.s./L: active substance per liter

Table 3: Example of Cellular Cytotoxicity Data (Porcine Cells)

| Cell Type | Treatment | Observation |

|---|---|---|

| pTr and pLE cells | This compound | Significant, dose-dependent decrease in cell viability[6][7] |

| pTr and pLE cells | This compound | Increased number of cells in sub-G1 phase (apoptosis)[6][7] |

| pTr and pLE cells | This compound | Disrupted mitochondrial function and ROS accumulation[6][7] |

pTr: porcine trophectoderm; pLE: porcine luminal epithelial; ROS: Reactive Oxygen Species. Note: This data illustrates a quantitative toxicological approach and is not from plant studies.

Experimental Protocols for Assessing Herbicidal Injury

Evaluating the impact of this compound requires standardized protocols that can assess visual, physiological, and yield-related parameters.

Protocol for Visual Injury Assessment in Field Trials

This protocol is designed to evaluate crop tolerance and weed control efficacy under field conditions.

-

Experimental Design: Establish a randomized complete block design with multiple replications. Include an untreated weedy check for comparison.

-

Herbicide Application: Apply this compound at various rates (e.g., 1x, 2x the recommended rate) using a calibrated boom sprayer at the appropriate crop and weed growth stage.[1]

-

Visual Injury Ratings: Assess crop phytotoxicity and weed control efficacy at predefined intervals. A common schedule includes:

-

Yield Measurement: At crop maturity, harvest the plots and measure grain yield. Report yields as a percentage of the untreated control to quantify the impact of weed competition and/or crop injury.[8]

Figure 2: Experimental workflow for visual injury assessment in field trials.

Protocol for Dose-Response Studies in Controlled Environments

This bioassay determines the effective dose of this compound required to inhibit plant growth, often expressed as the ED₅₀ (Effective Dose for 50% inhibition).

-

Plant Cultivation: Grow target weed or crop species in pots containing a standardized soil medium in a glasshouse or growth chamber with controlled temperature, humidity, and light.[9]

-

Herbicide Preparation: Prepare a dilution series of this compound. A typical range would include eight concentrations, such as 0, 1/9, 1/6, 1/3, 1, 3, 6, and 9 times the recommended field rate.[9]

-

Application: Apply the different herbicide doses to the plants at a specific growth stage (e.g., 2-4 leaf stage).

-

Incubation and Data Collection: Return plants to the controlled environment for a set period (e.g., 14-21 days). At the end of the period, harvest the above-ground biomass (shoots) and roots. Record fresh and dry weights.

-

Statistical Analysis: Fit the biomass data to a log-logistic dose-response curve using statistical software (e.g., the 'drc' package in R).[9] From this curve, calculate the ED₅₀ value, which represents the herbicide dose causing a 50% reduction in plant growth compared to the untreated control.

Figure 3: Workflow for a controlled environment dose-response bioassay.

Protocol for Measuring Physiological and Biochemical Markers

These methods provide quantitative insight into the physiological stress caused by this compound.

-

Experimental Setup: Use plants from a dose-response study (Protocol 5.2) or a time-course experiment.

-

Chlorophyll and Carotenoid Quantification:

-

Extract pigments from a known weight of fresh leaf tissue using a solvent like 80% acetone or dimethyl sulfoxide (DMSO).

-

Measure the absorbance of the extract at specific wavelengths (e.g., 663 nm, 645 nm, 470 nm) using a spectrophotometer.